molecular formula C4H3N3O2S B8416265 5-Methoxy-1,3,4-thiadiazol-2-yl isocyanate

5-Methoxy-1,3,4-thiadiazol-2-yl isocyanate

Cat. No.: B8416265
M. Wt: 157.15 g/mol
InChI Key: LPTCOWQQRGJMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1,3,4-thiadiazol-2-yl isocyanate is a useful research compound. Its molecular formula is C4H3N3O2S and its molecular weight is 157.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H3N3O2S

Molecular Weight

157.15 g/mol

IUPAC Name

2-isocyanato-5-methoxy-1,3,4-thiadiazole

InChI

InChI=1S/C4H3N3O2S/c1-9-4-7-6-3(10-4)5-2-8/h1H3

InChI Key

LPTCOWQQRGJMNE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(S1)N=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A saturated solution of phosgene in ethyl acetate (100 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer. A slurry of 5-methoxy- 2-amino-1,3,4-thiadiazole (40 grams) in ethyl acetate (300 ml) is added to the reaction vessel, and the resulting mixture is stirred for a period of about 16 hours, resulting in the formation of a precipitate. The reaction mixture is then purged with nitrogen gas to remove unreacted phosgene. The purged mixture is then filtered to recover the precipitate. The precipitate is then recrystallized to yield the desired product 5-methoxy-1,3,4-thiadiazol-2-yl isocyanate dimer.
Quantity
0 (± 1) mol
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reactant
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Quantity
100 mL
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Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
300 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated solution of phosgene in ethyl acetate (100 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer. A slurry of 5-methoxy-2-amino-1,3,4-thiadiazole (40 grams) in ethyl acetate (300 ml) is added to the reaction vessel and the resulting mixture is stirred for a period of about 16 hours, resulting in the formation of a precipitate. The reaction mixture is then purged with nitrogen gas to remove unreacted phosgene. The purged mixture is then filtered to recover the precipitate. The precipitate is then recrystallized to yield the desired product 5-methoxy-1,3,4-thiadizol-2-yl isocyanate dimer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

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